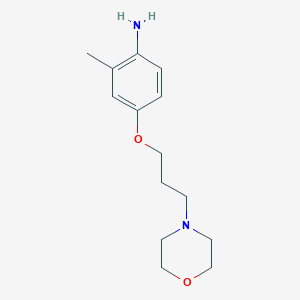
2-Methyl-4-(3-morpholinopropoxy)aniline
Cat. No. B8453091
M. Wt: 250.34 g/mol
InChI Key: SKSPRRHVJKPFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08088767B2
Procedure details


An ethanolic (20 mL) solution of 4-(3-(3-methyl-4-nitrophenoxy)propyl) morpholine (0.75 g, 2.7 mmol) was subjected to hydrogenation using the H-cube (Pd/C catalyst cartridge and H2, 1-5 bar) for 1 hour. 2-Methyl-4-(3-morpholinopropoxy)aniline was isolated by concentration under reduced pressure (0.22 g, 32% yield). 1H-NMR (400 MHz DMSO-d6): δ 6.57-6.51 (m, 3H), 3.85 (t, 6.4 Hz, 2H), 3.69-3.62 (m, 4H), 3.46-3.43 (m, 2H), 2.56 (m, 4H), 2.02 (s, 3H), 1.88-1.85 (m, 2H). MS (EI): 251 (MH+).
Quantity
0.75 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
20 mL
Type
solvent
Reaction Step Three

Yield
32%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[N+:18]([O-])=O)[O:5][CH2:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>[Pd]>[CH3:1][C:2]1[CH:3]=[C:4]([O:5][CH2:6][CH2:7][CH2:8][N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[CH:15]=[CH:16][C:17]=1[NH2:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(OCCCN2CCOCC2)C=CC1[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 1 hour
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(N)C=CC(=C1)OCCCN1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 32% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
